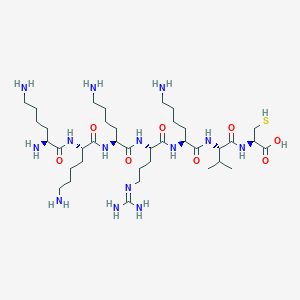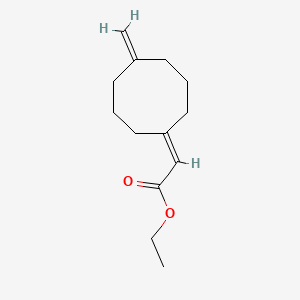
Ethyl (5-methylidenecyclooctylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-methylidenecyclooctylidene)acetate is an organic compound belonging to the ester family Esters are known for their pleasant aromas and are widely used in various industries, including perfumery, flavoring, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-methylidenecyclooctylidene)acetate can be achieved through several methods. One common approach involves the reaction of 5-methylidenecyclooctanone with ethyl acetate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the mixture is heated to the boiling point of the solvent to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-methylidenecyclooctylidene)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate or ozone.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Substitution: Ammonia (NH3) or primary amines in an organic solvent.
Major Products Formed
Hydrolysis: 5-methylidenecyclooctanone and ethanol.
Reduction: 5-methylidenecyclooctanol.
Oxidation: 5-methylidenecyclooctanone and ethyl acetate.
Substitution: 5-methylidenecyclooctylideneamide.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-methylidenecyclooctylidene)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl (5-methylidenecyclooctylidene)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-methylidenecyclooctylidene)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with widespread use as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Isopentyl acetate: Known for its banana-like aroma and used in flavoring and perfumery.
The uniqueness of this compound lies in its cyclooctylidene ring structure, which imparts distinct chemical and physical properties compared to simpler esters.
Eigenschaften
CAS-Nummer |
214467-07-9 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
ethyl 2-(5-methylidenecyclooctylidene)acetate |
InChI |
InChI=1S/C13H20O2/c1-3-15-13(14)10-12-8-4-6-11(2)7-5-9-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
JMNMJAYVRJPRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1CCCC(=C)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




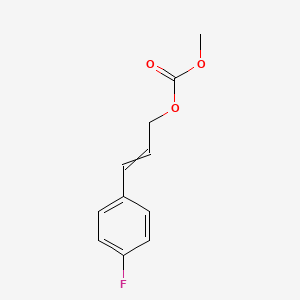
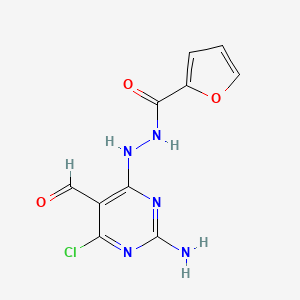
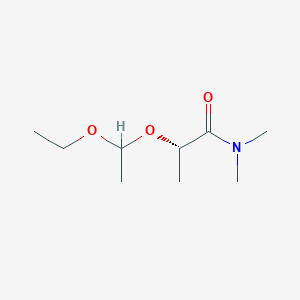
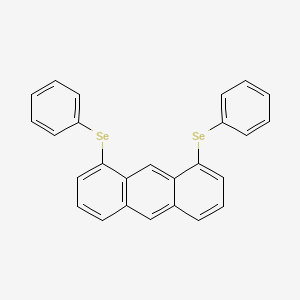
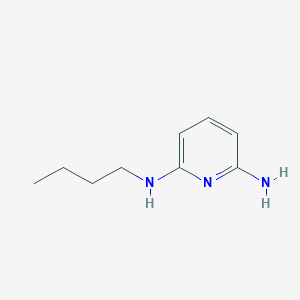
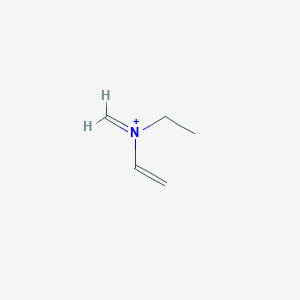
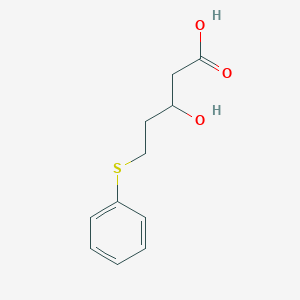
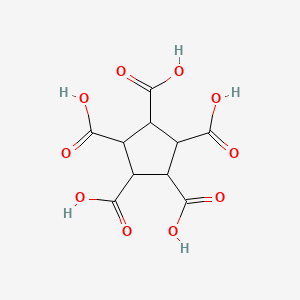
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
![8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate](/img/structure/B14250518.png)
propanedinitrile](/img/structure/B14250522.png)
